![molecular formula C18H11F5O4 B2755220 Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300557-13-5](/img/structure/B2755220.png)
Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Description
Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C18H11F5O4 and its molecular weight is 386.274. The purity is usually 95%.
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Scientific Research Applications
Indole Derivatives and Alkaloids
Indoles are essential heterocyclic systems found in natural products and drugs. They serve as crucial building blocks in cell biology and exhibit diverse biological properties. The synthesis of indole derivatives has attracted considerable interest due to their potential as biologically active compounds. Researchers have investigated novel methods for constructing indoles, especially as moieties within selected alkaloids .
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives demonstrate promising pharmacological activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic effects. These compounds have been compared favorably to established drugs like indomethacin and celecoxib .
Plant Hormone: Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan degradation. It plays a crucial role in plant growth and development. While not directly related to our compound, understanding IAA’s biosynthesis and function sheds light on the broader significance of indole derivatives in biology .
Cyclic Depsipeptide Synthesis
The compound (S)-methyl 2-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)thiazole-4-carboxylic acid methyl ester contains a thiazole ring and is part of the cyclic depsipeptide Lyngbyabellin A. This compound exhibits moderate cytotoxicity against certain cancer cells (KB and LoVo). Its synthesis involves several steps, including asymmetric dihydroxylation, protection, saponification, coupling reactions, and more .
Crystal Structure Studies
While not directly related to applications, the crystal structure of our compound can provide valuable insights. Single-crystal X-ray analysis allows researchers to understand its three-dimensional arrangement, aiding in drug design and optimization .
properties
IUPAC Name |
methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5O4/c1-7-12(18(24)25-2)9-5-8(3-4-11(9)27-7)26-6-10-13(19)15(21)17(23)16(22)14(10)20/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUGTHCIEJIJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate |
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